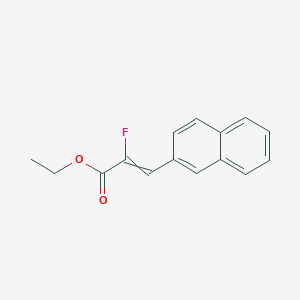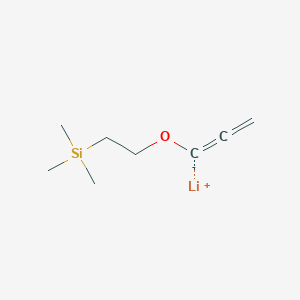
Ethyl 2-fluoro-3-(naphthalen-2-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-fluoro-3-(naphthalen-2-yl)prop-2-enoate is a chemical compound that belongs to the class of fluoroalkenes It is characterized by the presence of a fluorine atom attached to a propenoate group, which is further connected to a naphthalene ring
Vorbereitungsmethoden
The synthesis of Ethyl 2-fluoro-3-(naphthalen-2-yl)prop-2-enoate typically involves the reaction of ethyl 2-fluoroacrylate with 2-naphthaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is then subjected to purification processes such as column chromatography to isolate the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Ethyl 2-fluoro-3-(naphthalen-2-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Addition: The double bond in the propenoate group can undergo addition reactions with various electrophiles, such as hydrogen halides or halogens, to form addition products.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-fluoro-3-(naphthalen-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors. Its structural features make it a suitable candidate for probing biological systems.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of pharmaceutical agents. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-fluoro-3-(naphthalen-2-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets. Additionally, the naphthalene ring provides a hydrophobic interaction surface, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-fluoro-3-(naphthalen-2-yl)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-fluoro-3-(phenyl)prop-2-enoate: This compound has a phenyl group instead of a naphthalene ring. The presence of the naphthalene ring in this compound provides additional stability and unique reactivity.
Ethyl 2-chloro-3-(naphthalen-2-yl)prop-2-enoate: The substitution of fluorine with chlorine alters the compound’s reactivity and binding properties. Fluorine’s higher electronegativity and smaller size compared to chlorine result in different chemical behavior.
Ethyl 2-fluoro-3-(naphthalen-1-yl)prop-2-enoate: The position of the naphthalene ring attachment can influence the compound’s reactivity and interaction with molecular targets. The 2-position attachment in this compound provides distinct properties compared to the 1-position attachment.
Eigenschaften
CAS-Nummer |
910803-82-6 |
|---|---|
Molekularformel |
C15H13FO2 |
Molekulargewicht |
244.26 g/mol |
IUPAC-Name |
ethyl 2-fluoro-3-naphthalen-2-ylprop-2-enoate |
InChI |
InChI=1S/C15H13FO2/c1-2-18-15(17)14(16)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-10H,2H2,1H3 |
InChI-Schlüssel |
RSURHOSHFGKTSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC2=CC=CC=C2C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-chloropropyl)piperazine](/img/structure/B14180830.png)
![N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14180843.png)

![[(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol](/img/structure/B14180854.png)
![2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol](/img/structure/B14180856.png)

![6-[5-(4-Methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14180861.png)
methanone](/img/structure/B14180864.png)



![N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide](/img/structure/B14180886.png)
![3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide](/img/structure/B14180903.png)

